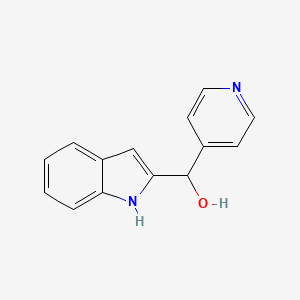

1H-indol-2-yl(4-pyridinyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1H-indol-2-yl(pyridin-4-yl)methanol |

InChI |

InChI=1S/C14H12N2O/c17-14(10-5-7-15-8-6-10)13-9-11-3-1-2-4-12(11)16-13/h1-9,14,16-17H |

InChI Key |

WAEMAMIDVZLDBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(C3=CC=NC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 2 Yl 4 Pyridinyl Methanol and Its Analogs

Established Synthetic Routes to the Core 1H-Indol-2-yl(4-pyridinyl)methanol Structure

The construction of the fundamental 1H-indol-2-yl(4-pyridinyl)methanol skeleton can be achieved through several reliable synthetic pathways. These routes typically involve either the assembly of the molecule from precursor fragments or the strategic formation of the indole (B1671886) or pyridine (B92270) rings as a late-stage step.

Multi-step Synthesis from Precursors

A common and direct approach to synthesizing the title compound involves a multi-step sequence starting from readily available indole precursors. A key intermediate in this process is (1H-indol-2-yl)methanol.

The synthesis generally begins with the reduction of an indole-2-carboxylic acid ester, such as ethyl 1H-indole-2-carboxylate. nih.gov This reduction is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org The resulting (1H-indol-2-yl)methanol can then be subjected to oxidation to yield indole-2-carboxaldehyde. The final carbon-carbon bond-forming step to introduce the pyridine moiety can be accomplished through a nucleophilic addition reaction, such as a Grignard reaction, where a pyridinylmagnesium halide is added to the aldehyde. A subsequent workup quenches the reaction and yields the target alcohol, 1H-indol-2-yl(4-pyridinyl)methanol.

An alternative pathway involves the reaction of an N-protected indole with a strong base like n-butyllithium to generate a lithiated indole species at the C2 position. This nucleophilic intermediate can then react with a pyridine-4-carboxaldehyde to form the desired alcohol after deprotection.

Table 1: Example of Multi-step Synthesis of (1H-indol-2-yl)methanol Intermediates This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid ethyl ester | LiAlH₄ in THF | (1H-indol-2-yl)methanol | 90% | rsc.org |

| 5-Methyl-1H-indole-2-carboxylic acid | LiAlH₄ in THF | (5-Methyl-1H-indol-2-yl)methanol | 90% | rsc.org |

Transition Metal-Catalyzed Coupling Reactions in Indole-Pyridine Synthesis

Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the construction of biaryl systems like the indole-pyridine framework. Palladium-catalyzed reactions are particularly prominent in this area. orientjchem.org

One such strategy is the Suzuki coupling, which would involve the reaction of a 2-haloindole derivative (e.g., 2-bromo-1H-indole) with a pyridine-4-boronic acid or its ester equivalent. This reaction, catalyzed by a palladium complex with a suitable ligand, forms the C2-pyridinyl bond directly. The resulting 2-(pyridin-4-yl)-1H-indole can then be functionalized at the methylene (B1212753) bridge.

Alternatively, the Fischer indole synthesis can be adapted to produce 2-arylindoles. orientjchem.orgorientjchem.org This involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone containing the desired pyridinyl group, such as 1-(4-pyridinyl)ethanone. While this method builds the indole ring itself, it is an effective way to generate the core 2-substituted indole structure. orientjchem.orgorientjchem.org Other transition metals, such as ruthenium, have also been used for cyclization reactions to form complex aromatic structures. nih.gov

Synthetic Strategies for Derivatization of 1H-indol-2-yl(4-pyridinyl)methanol

A key feature of this molecular scaffold is its amenability to derivatization at several positions, allowing for the fine-tuning of its properties. Modifications can be readily made at the indole nitrogen, on the indole ring itself, and on the pyridinyl moiety.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for modification. Alkylation or acylation at this position can significantly alter the compound's electronic and steric profile.

The general procedure involves deprotonation of the N-H bond using a base, followed by quenching with an electrophile. acs.org A variety of bases can be employed, ranging from milder ones like potassium carbonate to stronger ones such as sodium hydride (NaH) or n-butyllithium, depending on the reactivity of the electrophile. acs.orgnih.gov

Table 2: Examples of N1-Derivatization Reactions on Indole Scaffolds This table is interactive. You can sort and filter the data.

| Indole Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| 4-Nitroindole | NaH | Triisopropylsilyl chloride | 4-Nitro-1-(triisopropylsilyl)-1H-indole | acs.org |

| 1H-Indole-2-carbonitrile | NaH | Propargyl bromide | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | nih.gov |

| 3-Iodo-1H-indole-2-carbonitriles | K₂CO₃ | Benzyl bromide | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | nih.gov |

Substitutions on the Indole Ring (e.g., C2, C5)

Introducing substituents onto the carbocyclic part of the indole ring is another important strategy for creating analogs. This can be achieved either by starting with an already substituted indole precursor or by direct functionalization of the indole ring.

For instance, using a 5-substituted indole-2-carboxylate, such as 5-methyl-1H-indole-2-carboxylic acid, in the synthetic route described in section 2.1.1 will lead to the corresponding 5-substituted analog. rsc.org The synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones has been described starting from various substituted indole-2-ylmethyl acetates, demonstrating the utility of using functionalized precursors. nih.gov

Direct electrophilic aromatic substitution on the indole ring is also a viable method. The indole nucleus is electron-rich, and substitution typically occurs at the C3 position. However, with the C2 and C3 positions blocked or under specific conditions, functionalization can be directed to other positions on the benzene (B151609) portion of the ring. For example, Friedel-Crafts acylation of ethyl 5-methoxy-1H-indole-2-carboxylate has been shown to occur at the C3 position. researchgate.net

Modifications of the Pyridinyl Moiety

The pyridine ring offers multiple avenues for modification, further expanding the range of accessible analogs. One notable transformation is the oxidation of the pyridine ring nitrogen to form the corresponding N-oxide. nih.gov This modification alters the electronic properties of the pyridine ring and can serve as a handle for further reactions.

Additionally, positions on the pyridine ring can be functionalized. For example, alkylation at the C2 position of the pyridine ring has been reported in the context of related indole-pyridine compounds. nih.gov The synthesis of various functionally substituted pyrazoles and indoles often involves reactions with substituted pyridine derivatives, showcasing the chemical versatility of the pyridinyl moiety. researchgate.net

Elaboration of the Methanol (B129727) Linker

A common and effective method for creating the desired methanol linker is through the reduction of the corresponding ketone, indol-2-yl(pyridin-4-yl)methanone. This transformation is typically accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. This method is favored for its mild conditions and high yields.

Another versatile approach involves the use of a Grignard reaction. This method starts with an appropriately substituted indole, such as indole-2-carbaldehyde, which is then reacted with a pyridinyl Grignard reagent, like 4-pyridinylmagnesium bromide. This organometallic addition forms the carbon-carbon bond and the hydroxyl group of the methanol linker in a single step. rsc.org The reaction of Grignard reagents with heterocyclic N-oxides is also a documented strategy for creating substituted pyridines. rsc.org

Alternatively, the synthesis can proceed via an initial coupling of the indole and pyridine moieties followed by the formation of the methanol group. For instance, a Suzuki-Miyaura cross-coupling reaction can be used to link an indole-boronic acid derivative with a halopyridine. nih.gov Subsequent functional group manipulations, such as the reduction of a nitro group or formyl group, can then be carried out to introduce the methanol linker. nih.gov

Optimization of Synthetic Reaction Conditions

The efficiency and yield of the synthesis of 1H-indol-2-yl(4-pyridinyl)methanol and its analogs are highly dependent on the reaction conditions. Researchers have explored various parameters, including solvents, catalysts, temperature, and reaction time, to optimize these synthetic pathways.

The choice of solvent can significantly impact the reaction outcome. For instance, in some multi-component reactions leading to related heterocyclic systems, a switch from organic solvents to aqueous ethanol (B145695) has been shown to improve yields and simplify purification. researchgate.net In other cases, solvent-free conditions have proven to be the most effective, aligning with the principles of green chemistry. nih.gov

Catalysts play a crucial role in many of the synthetic steps. For example, palladium-based catalysts like Pd(PPh₃)₂Cl₂ are often employed in cross-coupling reactions to form the bond between the indole and pyridine rings. nih.gov Copper catalysts, such as CuBr, have been utilized in the synthesis of related indolizine (B1195054) structures. nih.gov The optimization of catalyst loading is also critical to maximize yield and minimize cost.

Temperature is another key parameter that requires careful control. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govacs.org For instance, some cyclization reactions to form indole cores are conducted at temperatures around 90°C. acs.org Conversely, in certain optimization studies, it was found that ambient temperatures maximized the yield, with higher temperatures leading to a reduction in product formation. acs.org

The following table summarizes the optimization of various reaction parameters from different studies, providing a glimpse into the systematic approach required to achieve optimal synthetic outcomes.

| Parameter | Variation | Effect on Yield/Reaction | Reference |

| Solvent | Ethanol | Best result obtained at 90°C in the presence of piperidine. | researchgate.net |

| Aqueous Ethanol | High yield, purification without column chromatography. | researchgate.net | |

| DMSO | Yields varied with the base used; tBuOK gave the best yield at 90°C. | acs.org | |

| Solvent-Free | Satisfactory yield achieved with CuBr catalyst and (NH₄)₂S₂O₈ oxidant at 130°C. | nih.gov | |

| Base | Piperidine | Used in conjunction with ethanol to achieve the best result. | researchgate.net |

| tBuOK | Provided the highest yield (69%) in DMSO at 90°C for a cyclization reaction. | acs.org | |

| K₂CO₃, K₃PO₄ | Resulted in no or trace product in DMSO at 90°C for a cyclization reaction. | acs.org | |

| Catalyst | Pd(OH)₂/C | Used for hydrogenation in a MeOH/CH₂Cl₂ solvent system. | nih.gov |

| Pd(PPh₃)₂Cl₂ | Utilized for the synthesis of an intermediate pyrido[3,4‐d]pyridazin‐1(2H)‐one derivative. | researchgate.net | |

| CuBr | Found to be an effective catalyst under solvent-free conditions. | nih.gov | |

| Temperature | 90°C | Optimal for a microwave-assisted reaction in ethanol with piperidine. | researchgate.net |

| 130°C | Optimal for a solvent-free reaction using a CuBr catalyst. | nih.gov | |

| Ambient (25°C) | Maximized process efficiency, achieving a 99% yield in a specific optimization. | acs.org | |

| 150°C | A marked reduction in yield was observed at this elevated temperature. | acs.org |

Structure Activity Relationship Sar Studies of 1h Indol 2 Yl 4 Pyridinyl Methanol Derivatives

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The indole nucleus is a critical pharmacophore, and substitutions on this ring system have profound effects on the biological properties of the resulting compounds. nih.govmdpi.comresearchgate.netrsc.org

Research has demonstrated that the type and placement of substituents on the indole ring are pivotal in determining the biological activity of 1H-indol-2-yl(4-pyridinyl)methanol analogs.

Alkyl Groups: The introduction of alkyl groups at various positions of the indole ring can significantly modulate activity. For instance, in a series of indolyl-pyridinyl-propenones, a methyl group at the 2-position of the indole was part of the lead compound. Further exploration revealed that substituting this methyl group with a trifluoromethyl group, a lipophilic isostere, led to a nearly tenfold increase in cytotoxic activity. nih.gov Conversely, larger or more functionalized alkyl chains, such as isopropyl ester or carboxylic acid moieties, resulted in a marked decrease or complete loss of activity. nih.gov

Methoxy (B1213986) Groups: The presence of a methoxy group, particularly at the 5-position of the indole ring, has been a common feature in many active derivatives. nih.gov In some series, this substitution is crucial for maintaining the desired biological effect, such as inducing methuosis, a form of non-apoptotic cell death. nih.gov

Halogens: Halogen atoms, such as chlorine, fluorine, or bromine, introduced onto the indole ring can influence activity through their electronic and steric properties. For example, in the development of besipirdine (B1666854) and its analogs for potential use in Alzheimer's disease, various halogenated indole derivatives were synthesized and evaluated. nih.gov

Nitro Groups: While less commonly explored in the direct context of 1H-indol-2-yl(4-pyridinyl)methanol, nitro groups are known to be potent electron-withdrawing groups that can significantly alter the electronic profile and, consequently, the biological activity of indole-containing compounds. openmedicinalchemistryjournal.com

Here is an interactive data table summarizing the effects of indole ring substituents:

| Substituent | Position | Effect on Activity | Reference |

| Methyl | 2 | Baseline activity in some series | nih.gov |

| Trifluoromethyl | 2 | ~10-fold increase in cytotoxicity | nih.gov |

| Isopropyl Ester | 2 | Markedly attenuated or eliminated activity | nih.gov |

| Carboxylic Acid | 2 | Markedly attenuated or eliminated activity | nih.gov |

| Methoxy | 5 | Maintained methuosis-inducing activity | nih.gov |

The biological activity of these derivatives is a delicate balance of steric and electronic factors.

Steric Effects: The size and shape of the substituent on the indole ring can dictate how the molecule interacts with its biological target. The observation that a small methyl group at the 2-position is tolerated, while a bulkier isopropyl ester is detrimental, highlights the importance of steric hindrance. nih.gov This suggests that the binding pocket of the target protein may have specific spatial constraints.

Impact of Pyridine (B92270) Ring Modifications on Biological Modulation

The pyridine ring is another key component of the 1H-indol-2-yl(4-pyridinyl)methanol scaffold, and modifications to this ring can significantly impact biological outcomes. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov

Studies on related pyrazole-containing compounds with phenylpyridine moieties have shown that substitutions on the pyridine ring can dramatically alter herbicidal activity. mdpi.com For instance, the presence of a chlorine atom at the 3-position and a fluorine or trifluoromethyl group at the 5-position of the pyridine ring resulted in optimal post-emergence herbicidal activity. mdpi.com While not directly on the 1H-indol-2-yl(4-pyridinyl)methanol core, these findings underscore the sensitivity of biological activity to pyridine ring substitutions.

In a different series of compounds, methylation of the pyridine nitrogen or replacement of a linking group attached to the pyridine ring led to varied effects, with some modifications enhancing analgesic activity while others diminished it. nih.gov

Role of the Methanol (B129727) Linker and its Structural Integrity

The hydroxyl group of the methanol linker can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the biological target. The synthesis of derivatives where this hydroxyl group was part of a larger functionalized chain at the 2-position of the indole ring demonstrated that subtle changes to this linker region can dramatically alter the biological activity, and in some cases, even switch the mechanism of action from inducing methuosis to microtubule disruption. nih.gov

Furthermore, the structural integrity of this linker is paramount. Any modification that significantly alters the distance or angle between the indole and pyridine rings is likely to have a substantial impact on the compound's biological profile.

Biological and Pharmacological Investigations Pre Clinical Research Focus

In Vitro Efficacy and Target Engagement Studies

Preclinical in vitro studies have been instrumental in characterizing the anticancer potential of derivatives of 1H-indol-2-yl(4-pyridinyl)methanol, particularly the indolyl-pyridinyl-propenones. These studies have provided critical insights into their biological effects at the cellular and molecular levels.

The antiproliferative and cell growth inhibitory properties of indolyl-pyridinyl-propenone derivatives have been evaluated across various human cancer cell lines. A notable derivative, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), has demonstrated low micromolar activity in cell-based assays. nih.gov The sulforhodamine B (SRB) assay, which measures the protein content of adherent cells, has been a key method for assessing the loss of viable cells and ranking the potency of these compounds. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to induce a form of non-apoptotic cell death known as methuosis. nih.govnih.gov However, structure-activity relationship (SAR) studies have revealed that modifications to the indole (B1671886) ring can significantly impact their biological effects. For instance, increasing the size of the alkyl substituent at the 2-position of the indole can reduce growth inhibitory activity without preventing cellular vacuolization, a hallmark of methuosis. nih.gov This suggests a potential uncoupling of the vacuolization phenotype from cytotoxicity. nih.gov

Other related indole derivatives have also shown significant antiproliferative activity. For example, certain 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines, which are analogues of the marine alkaloid nortopsentin, have demonstrated consistent growth reduction in various human tumor cell lines. nih.gov Similarly, a series of N-benzyl-1H-indole-2-carbohydrazide derivatives exhibited cytotoxicity against MCF-7, A549, and HCT cell lines, with one compound showing an average IC50 of 2 µM. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Reported Value | Reference(s) |

|---|---|---|---|---|

| MOMIPP (indolyl-pyridinyl-propenone) | Glioblastoma cells | Activity Concentration | Low micromolar | nih.govnih.gov |

| 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines | Various human tumor cell lines | Growth Inhibition | - | nih.gov |

| N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | IC50 | 2 µM (for compound 4e) | mdpi.com |

| 2-phenyl-1H-indolyl pyridazinones | - | IC50 | - | researchgate.net |

| 4-anilino-2-(2-pyridyl)pyrimidines | T47D, H1299, HT29 | EC50 (caspase activation) | 18 nM (for compound 5l) | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | HeLa, MCF-7, HT-29 | IC50 | 0.34-0.86 µM (for compound 7d) | nih.gov |

| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | HeLa/KB, L1210, SKOV3 | IC50 | 11-51 nM | researchgate.net |

A primary mechanism of action for certain indolyl-pyridinyl-propenones is the induction of methuosis, a non-apoptotic form of cell death. nih.govnih.gov Methuosis is characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. nih.govuni.lu This process ultimately leads to metabolic failure and a loss of plasma membrane integrity. nih.gov The induction of methuosis is considered a promising therapeutic strategy, especially for cancers that have developed resistance to apoptosis-inducing agents. nih.gov

In addition to methuosis, some indole derivatives can induce cell cycle arrest and apoptosis. For example, a highly active 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridine derivative was found to cause cell cycle arrest at the G2/M phase and induce apoptosis by preventing the phosphorylation of survivin. nih.gov Similarly, certain 2-phenylindole (B188600) derivatives arrest HeLa cells in the G2/M phase of the cell cycle, which is followed by cell death. nih.gov Investigations into nortopsentin analogues also revealed pro-apoptotic effects associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction, leading to an accumulation of cells in the subG0/G1 phase. researchgate.net

Interestingly, SAR studies on indolyl-pyridinyl-propenones have shown that specific substitutions on the 2-position of the indole ring can shift the cytotoxic mechanism from methuosis to microtubule disruption. uni.luacs.org This switch in activity can lead to a significant increase in potency, suggesting that these compounds may represent a new class of microtubule-active agents. uni.luacs.org

The inhibitory activity of indolyl-pyridinyl derivatives has been explored against several enzymes. While direct inhibition data for 1H-indol-2-yl(4-pyridinyl)methanol is not available, related structures have been evaluated.

Some indole derivatives have been investigated as inhibitors of monoamine oxidases (MAO). mdpi.comnih.govnih.govmdpi.com For instance, a series of 1H-chromeno[3,2-c]pyridine derivatives bearing a 1H-indol-3-yl group at the C10 position showed selective inhibition of MAO-B, with IC50 values in the low micromolar range. mdpi.com Another study on N-substituted indole-based analogues identified compounds with high selectivity and competitive inhibition of MAO-B. researchgate.net

Furthermore, research on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives has led to the discovery of potent and selective inhibitors of ROR1 (Receptor tyrosine kinase-like Orphan Receptor 1), a target in oncology. nih.gov Optimization of a lead compound resulted in a derivative with exceptional ROR1 inhibitory potency. nih.gov

While not directly related to the parent compound, other indole-based molecules have been identified as inhibitors of enzymes like Cyclooxygenase-1 (CDK1). nih.govnih.gov

Table 2: Enzyme Inhibition by Selected Indole Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Metric | Reported Value | Reference(s) |

|---|---|---|---|---|

| 1H-chromeno[3,2-c]pyridines with 1H-indol-3-yl | MAO-B | IC50 | 3.51 µM | mdpi.com |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Ki | 94.52 nM | researchgate.net |

| 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives | ROR1 | - | - | nih.gov |

| 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines | CDK1 | - | - | nih.gov |

| N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide | Tubulin Polymerization | IC50 | < 0.5 µM | nih.govresearchgate.net |

Computational modeling and docking simulations have been employed to understand the interactions between indolyl-pyridinyl derivatives and their protein targets. For MAO-B inhibitors, docking studies have shown that these compounds can fit into the binding cleft and interact with key residues. nih.govmdpi.com For example, the stability of a complex between a pyridazinobenzylpiperidine derivative and MAO-B was demonstrated to be due to pi-pi stacking interactions with Tyr398 and Tyr326 residues. mdpi.com

In the context of tubulin inhibitors, docking simulations of 2-phenylindole derivatives provided a general binding mode that helped to rationalize the observed structure-activity relationships. nih.gov Similarly, mechanistic studies of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives revealed that they inhibit tubulin polymerization in a manner consistent with colchicine (B1669291). nih.gov

Identification of Biological Targets and Pathways

Preclinical research has identified several biological targets and pathways modulated by indolyl-pyridinyl derivatives.

The induction of methuosis by compounds like MOMIPP points to the modulation of pathways involved in macropinosome trafficking. nih.govnih.gov It has been suggested that the effects of these compounds may be pleiotropic, extending beyond the direct perturbation of macropinosome trafficking. uni.lu The MAPK/JNK signaling pathway has been implicated in MOMIPP-induced methuosis. mdpi.com

For derivatives that act as microtubule-disrupting agents, tubulin is the primary biological target. uni.lunih.govacs.org These compounds interfere with the dynamic instability of microtubules, which is crucial for cell division and other essential cellular processes. nih.gov

Other identified targets include CDK1, which is involved in cell cycle regulation, and the receptor tyrosine kinase ROR1. nih.govnih.govnih.gov The inhibition of these targets contributes to the antiproliferative effects of the respective indole derivatives.

The validation of these biological targets has been a key aspect of preclinical research. The inhibition of tubulin polymerization by certain indole derivatives has been confirmed in cell-free tubulin assembly assays. uni.lu The activity of these compounds in inducing G2/M cell cycle arrest and apoptosis in cancer cell lines further validates tubulin as a relevant target. nih.gov

Similarly, the role of CDK1 as a target for certain nortopsentin analogues has been supported by observations of G2/M phase arrest and apoptosis induction. nih.govnih.gov The development of selective ROR1 inhibitors from the 1-methyl-3-(pyridin-3-yl)-1H-indole series and their demonstrated antitumor activity in vitro and in vivo provide strong validation for ROR1 as a therapeutic target in oncology. nih.gov

Modulation of Specific Cellular Signaling Pathways

Currently, there is a notable absence of published scientific literature detailing the specific modulation of cellular signaling pathways by 1H-indol-2-yl(4-pyridinyl)methanol. While the broader class of indole-containing compounds has been extensively studied for their interactions with a multitude of signaling cascades, research pinpointing the direct effects of this particular molecule on specific pathways has not been identified in publicly accessible databases. Therefore, no definitive data on its mechanism of action at the cellular level can be presented at this time.

Mechanistic Elucidation of 1h Indol 2 Yl 4 Pyridinyl Methanol S Biological Activities

Molecular Mechanism of Action at the Target Level

The biological activities of 1H-indol-2-yl(4-pyridinyl)methanol and its structural relatives, particularly the indolyl-pyridinyl-propenones, are primarily dictated by their interactions with specific cellular targets. Research has identified two principal molecular mechanisms that can be triggered by this class of compounds, largely dependent on the specific substitutions on the indole (B1671886) ring.

One major target is the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) . Inhibition of PIKfyve is a key event that leads to a unique form of non-apoptotic cell death called methuosis. nih.govaacrjournals.org Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov Structurally related indolyl-pyridinyl-propenones, such as MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), have been shown to be potent, ATP-competitive inhibitors of PIKfyve. plos.org This inhibition disrupts the normal trafficking and maturation of endosomes and macropinosomes, leading to the characteristic vacuolization and eventual cell death. aacrjournals.orgplos.org

The second critical molecular target is tubulin , the fundamental protein subunit of microtubules. Certain structural modifications to the indolyl-pyridinyl scaffold can shift the compound's activity from a PIKfyve inhibitor to a potent tubulin polymerization inhibitor . nih.goviiarjournals.org These compounds are thought to bind to the colchicine-binding site on β-tubulin. nih.gov By interfering with tubulin polymerization, these agents disrupt the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. This disruption leads to a mitotic arrest, where the cell is unable to progress through mitosis, ultimately triggering cell death. nih.govjournalagent.com

The specific substitutions on the 2-position of the indole ring appear to be a critical determinant in switching between these two distinct mechanisms of action. This highlights the nuanced structure-activity relationship that governs the biological effects of this compound class.

Downstream Signaling Cascade Analysis

The engagement of 1H-indol-2-yl(4-pyridinyl)methanol analogs with their respective molecular targets initiates distinct downstream signaling cascades, culminating in cellular demise.

In the case of PIKfyve inhibition and methuosis , a key downstream signaling pathway that is activated is the c-Jun N-terminal kinase (JNK) signaling pathway . nih.gov The accumulation of dysfunctional macropinosomes and the resulting cellular stress are thought to trigger the activation of JNK. This activation is a crucial step in the execution of the methuotic death program. nih.gov The JNK pathway is a well-known transducer of stress signals that can lead to either cell survival or apoptosis, and in this context, it appears to be a critical mediator of non-apoptotic cell death.

For compounds that act as tubulin polymerization inhibitors , the downstream signaling is initiated by the disruption of the microtubule network and the subsequent mitotic arrest. This arrest activates the spindle assembly checkpoint (SAC) , a crucial cellular surveillance mechanism. Prolonged activation of the SAC due to the inability to form a proper mitotic spindle can trigger several downstream signaling events. One such pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway . nih.govspandidos-publications.com Activation of p38 in this context has been linked to the induction of apoptosis. nih.gov

Furthermore, the disruption of microtubule dynamics can also lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 , and the upregulation of the pro-apoptotic protein Bax . nih.govnih.gov This shift in the balance of Bcl-2 family proteins promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, which is a hallmark of the intrinsic apoptotic pathway. nih.govspandidos-publications.com The JNK pathway can also be activated in response to microtubule disruption, contributing to the apoptotic signal. nih.govmdpi.com

| Biological Activity | Primary Target | Key Downstream Signaling Events |

| Methuosis | PIKfyve | Activation of the JNK signaling pathway |

| Microtubule Disruption | Tubulin | Mitotic arrest, activation of the spindle assembly checkpoint, activation of p38 MAPK and JNK pathways, modulation of Bcl-2 family proteins, and induction of apoptosis |

Interactions with Biological Macromolecules (e.g., Tubulin Polymerization)

The interaction of 1H-indol-2-yl(4-pyridinyl)methanol analogs with tubulin is a prime example of their engagement with biological macromolecules. As mentioned, certain derivatives within this class function as potent inhibitors of tubulin polymerization. nih.goviiarjournals.org This interaction is believed to occur at the colchicine-binding site on the β-tubulin subunit. nih.gov

The binding of these small molecules to this site prevents the tubulin dimers from assembling into the protofilaments that form microtubules. This inhibition of polymerization disrupts the dynamic equilibrium of the microtubule network, which is characterized by constant phases of growth (polymerization) and shrinkage (depolymerization). This dynamic instability is vital for the exploratory function of microtubules in processes like chromosome segregation during mitosis.

The consequence of this interaction is a net decrease in the cellular pool of polymerized microtubules. In a cellular context, this manifests as the disassembly of the mitotic spindle, leading to a G2/M phase cell cycle arrest. journalagent.com Cells arrested in mitosis due to microtubule disruption often exhibit characteristic morphological changes, including cell rounding and chromatin condensation. researchgate.net If the mitotic arrest is prolonged and cannot be resolved, the cell will ultimately undergo apoptosis. nih.govjournalagent.com

The potency of tubulin polymerization inhibition by these compounds can be significant, with some analogs exhibiting activity in the nanomolar range, comparable to well-known colchicine-site binding agents. nih.gov The precise binding mode and the specific molecular interactions within the colchicine (B1669291) pocket are subjects of ongoing research and are crucial for the rational design of more potent and selective tubulin inhibitors based on the indolyl-pyridinyl scaffold.

| Compound Class | Macromolecular Interaction | Cellular Consequence |

| Indolyl-pyridinyl analogs (Tubulin-targeting) | Binds to the colchicine site on β-tubulin | Inhibition of tubulin polymerization, disruption of microtubule dynamics, mitotic arrest, and apoptosis |

Computational and Chemoinformatic Approaches in Research on 1h Indol 2 Yl 4 Pyridinyl Methanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the interactions that drive the biological activity of compounds like 1H-indol-2-yl(4-pyridinyl)methanol. By simulating the binding of this compound and its analogs to the active sites of various protein targets, researchers can elucidate potential mechanisms of action and identify key structural features responsible for binding affinity.

In studies involving related indole (B1671886) derivatives, molecular docking has been employed to explore interactions with a range of biological targets. For instance, docking studies on N-substituted indole derivatives have been used to estimate their potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov Similarly, research on indolyl-derived 4H-imidazoles utilized molecular docking to evaluate their binding possibilities to targets associated with neurodegenerative diseases, such as β-secretase (BACE1) and Acetylcholinesterase (AChE). mdpi.com

The process involves preparing a 3D structure of the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. semanticscholar.org For example, docking studies on N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors identified key interactions that informed the structure-activity relationship (SAR). nih.gov

Interactive Table: Examples of Molecular Docking Targets for Indole-Based Compounds

| Target Protein | PDB ID | Compound Class | Key Findings | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not Specified | N-substituted indole derivatives | Identification of potential anti-inflammatory agents based on binding energy. | nih.gov |

| β-secretase (BACE1) | 6jse | Indolyl-derived 4H-imidazoles | Evaluation of binding possibility for neurodegenerative disease targets. | mdpi.com |

| Tyrosinase | Not Specified | N-tosyl-indole thiosemicarbazones | Confirmation of binding mode and identification of key inhibitory interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the 1H-indol-2-yl(4-pyridinyl)methanol scaffold, QSAR studies are vital for predicting the activity of unsynthesized analogs and optimizing lead compounds. These models are built by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties) and experimentally determined biological activity. nih.gov

The development of a QSAR model typically involves several steps: creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most relevant descriptors, and generating a mathematical equation using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). semanticscholar.orgnih.gov

For example, 2D-QSAR studies on novel 1H-3-indolyl derivatives helped in designing compounds with potent antioxidant activity. mdpi.comresearchgate.net In another study on 2-((1H-indol-3-yl)thio)acetamide derivatives as influenza A virus inhibitors, 2D-QSAR models were constructed using genetic function approximation (GFA) for descriptor selection and validated to ensure their predictive power. semanticscholar.org The resulting models can guide the design of new derivatives of 1H-indol-2-yl(4-pyridinyl)methanol by predicting which structural modifications are likely to enhance a specific biological activity.

Interactive Table: Example of a 2D-QSAR Model for Anti-IAV Inhibitors

| Model Type | Statistical Method | Training Set r² | Test Set q² | Key Descriptors | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | GFA-MLR | 0.8861 | 0.7864 | Not Specified | semanticscholar.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations track the movements and interactions of all atoms in the system, offering insights into the stability of the binding, the role of solvent molecules, and conformational changes that may occur upon ligand binding. researchgate.net

In the context of 1H-indol-2-yl(4-pyridinyl)methanol research, MD simulations can be used to validate the binding poses predicted by docking. By simulating the docked complex for nanoseconds or longer, researchers can assess whether the key interactions are maintained over time. This is crucial for confirming the binding hypothesis and understanding the dynamic nature of the ligand-protein interaction.

For instance, MD simulations were performed on N-tosyl-indole hybrid thiosemicarbazones complexed with tyrosinase to confirm the stability of the docked conformation. nih.gov Similarly, studies on other complex molecules have used MD simulations to understand the dynamic behavior of the system, which is not achievable through experimental methods alone. nih.govresearchgate.net These simulations can reveal subtle but important dynamic events that influence the ligand's efficacy and residence time in the binding pocket.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the discovery process is essential to avoid costly late-stage failures. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds like 1H-indol-2-yl(4-pyridinyl)methanol and its derivatives. nih.gov

These computational models predict various pharmacokinetic parameters, such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov A common approach is to evaluate compliance with rules like Lipinski's Rule of Five, which helps to assess the potential for oral absorption.

Studies on N-substituted indole derivatives have utilized in silico ADME calculations to confirm the drug-like qualities of the synthesized compounds, often finding zero violations of Lipinski's rule. nih.gov In research on melatonin (B1676174) derivatives, in silico ADME prediction revealed that all derivatives met the requirements for ideal oral bioavailability. nih.gov For the 1H-indol-2-yl(4-pyridinyl)methanol series, these predictions are invaluable for prioritizing which analogs to synthesize and advance to more complex biological testing, ensuring that resources are focused on compounds with the best chance of becoming successful drugs.

Interactive Table: Predicted ADME Properties for Representative Indole Derivatives

| Compound Class | Lipinski's Rule Violations | Predicted Oral Bioavailability | CNS Permeability | Key Findings | Reference |

|---|---|---|---|---|---|

| N-substituted indole derivatives | 0 | Good | Not Specified | Confirmed drug-like qualities of synthesized compounds. | nih.gov |

Analytical Methodologies for Research on 1h Indol 2 Yl 4 Pyridinyl Methanol

Chromatographic Techniques for Purity and Compound Isolation in Research

Chromatographic methods are indispensable for assessing the purity of synthesized 1H-indol-2-yl(4-pyridinyl)methanol and for isolating it from reaction mixtures. Thin-layer chromatography (TLC) and column chromatography are fundamental techniques used for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. It is performed on plates coated with a thin layer of silica (B1680970) gel. mdpi.com The separation is based on the differential partitioning of the components of a mixture between the stationary phase (silica gel) and a mobile phase (a solvent or solvent mixture). mdpi.com Visualization of the separated spots can be achieved under UV light (at a wavelength of 254 nm) or by using a staining agent such as potassium permanganate (B83412) (KMnO₄) solution followed by heating. mdpi.com

Column Chromatography: For the purification of larger quantities of the compound, flash column chromatography is often employed. This technique utilizes a glass column packed with silica gel (typically 0.04–0.063 mm particle size). mdpi.com The crude product is loaded onto the column, and a suitable eluent, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is passed through the column to separate the desired compound from impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative high-performance liquid chromatography (HPLC) can be used for the final purification of the compound to a high degree of purity. A common setup involves a reversed-phase column, such as a XDB-C18 column (9.6 mm × 250 mm), with a mobile phase consisting of a mixture of methanol (B129727) and water. rsc.org

Spectroscopic Characterization for Structural Confirmation in Research (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques provide detailed information about the molecular structure of 1H-indol-2-yl(4-pyridinyl)methanol, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for organic structure elucidation. Both ¹H NMR and ¹³C NMR spectra are typically recorded.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For instance, in a related indole (B1671886) derivative, the N-H proton of the indole ring often appears as a broad singlet at a high chemical shift (e.g., δ 9.32 ppm). researchgate.net Aromatic protons on the indole and pyridine (B92270) rings will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing valuable structural information. mdpi.comnih.gov The methine proton (the CH group connecting the indole and pyridine rings) and the hydroxyl proton (OH) will also have characteristic signals.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment. For example, the carbon atoms of the aromatic rings will have signals in the downfield region of the spectrum, typically between δ 110 and 150 ppm. mdpi.com The carbon atom of the methanol group (C-OH) will also have a distinct signal.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose. mdpi.com The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the protonated molecule, confirming its molecular formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths. Key vibrational frequencies for 1H-indol-2-yl(4-pyridinyl)methanol would include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

N-H stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ is characteristic of the N-H bond in the indole ring. nist.gov

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ are typical for C-H bonds in aromatic rings.

C=C and C=N stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bonds within the indole and pyridine rings. nist.gov

C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O single bond of the methanol group.

X-ray Crystallography for Solid-State Characterization and Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1H-indol-2-yl(4-pyridinyl)methanol, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

This technique yields crucial data, including:

Crystal System and Space Group: This information describes the symmetry of the crystal lattice. For example, related indole derivatives have been found to crystallize in triclinic (P-1) or monoclinic (P2₁) space groups. researchgate.netmdpi.com

Unit Cell Parameters: These are the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal. researchgate.netmdpi.com

Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of the distances between atoms and the angles between chemical bonds, confirming the molecular geometry. nih.gov

Intermolecular Interactions: The analysis can reveal the presence of intermolecular forces such as hydrogen bonds (e.g., N-H···N or O-H···N) and π-π stacking interactions, which influence the packing of molecules in the crystal. nih.govresearchgate.net

The process involves growing single crystals of the compound, which can sometimes be achieved by slow evaporation of a solvent mixture like acetone (B3395972) and methanol. nih.gov The crystal is then mounted on a diffractometer, and the diffraction data is collected and analyzed to solve and refine the crystal structure. researchgate.net

Table of Analytical Data for Indole-based Compounds

Click to view interactive data table

Future Research Directions and Opportunities for 1h Indol 2 Yl 4 Pyridinyl Methanol

Exploration of Novel Biological Modulatory Activities

The indole-pyridine framework is a versatile scaffold that has been successfully exploited to develop agents for a multitude of diseases. While initial research may have focused on a specific activity, the inherent properties of this chemical structure suggest a broader therapeutic potential. Future research should systematically explore novel biological targets and disease pathways for derivatives of 1H-indol-2-yl(4-pyridinyl)methanol.

Detailed Research Findings:

Anticancer Potential: Indole-pyridine derivatives have demonstrated significant anticancer effects through various mechanisms. Some act as potent microtubule polymerization inhibitors, causing cell cycle arrest and apoptosis in cancer cell lines like HeLa, A549, and MCF-7. nih.govnih.gov Others induce a non-apoptotic form of cell death known as methuosis. nygen.io Furthermore, specific analogs have shown efficacy against glioblastoma, the most aggressive primary brain tumor, by inhibiting key signaling pathways like PI3K/AKT/mTOR. nih.govnih.gov Research has also produced potent inhibitors of CYP17A1, a crucial enzyme in androgen biosynthesis, offering a targeted approach for prostate cancer. mdpi.com

Metabolic Disorders: A series of indole (B1671886)–pyridine (B92270) carbonitriles have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential therapeutic application for managing type 2 diabetes. nih.govnih.gov

Infectious Diseases: The scaffold has shown promise in combating infectious agents. Novel indole and pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have exhibited significant in vitro activity against both active and dormant Mycobacterium tuberculosis, with low cytotoxicity, making them strong candidates for further development. researchgate.net Antibacterial activity against various other bacterial strains has also been reported. mdpi.comnih.gov

Neurodegenerative Diseases and Pain: Analogs such as besipirdine (B1666854) have been developed for Alzheimer's disease, demonstrating both cholinomimetic and adrenergic activities. youtube.com Other derivatives have shown potent anti-allodynic effects in pain models, indicating potential as novel analgesics. mdpi.com Additionally, some derivatives act as monoamine oxidase (MAO) inhibitors, a mechanism relevant to treating Parkinson's disease and depression. youtube.com

Future work should expand on these findings, screening 1H-indol-2-yl(4-pyridinyl)methanol and its derivatives against a wider range of kinases, G-protein coupled receptors (GPCRs), and ion channels to uncover new therapeutic avenues.

Development of Advanced Analogs with Improved Research Profiles

The development of advanced analogs is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For 1H-indol-2-yl(4-pyridinyl)methanol, structure-activity relationship (SAR) studies are crucial for guiding the rational design of next-generation compounds.

Key Research Findings on Analog Development:

Switching Mechanism of Action: Research on indolyl-pyridinyl-propenones has shown that chemical substitutions at the 2-indolyl position can redirect the mode of cytotoxicity from methuosis to microtubule disruption. This switch was associated with a dramatic increase in potency, in some cases by two orders of magnitude. nygen.io

Potency Enhancement: In the development of CYP17A1 inhibitors for prostate cancer, the synthesis of various analogs, including a di-cyano derivative, led to compounds with significantly increased potency compared to the existing drug abiraterone. mdpi.com Similarly, for antitubercular agents, specific substitutions on the indole-pyridine core resulted in compounds with very good activity and a high selectivity index. researchgate.net

Targeting Drug Resistance: The development of novel indole-based compounds continues to be a strategy to combat drug resistance in cancer. nygen.ionih.gov By creating analogs with different binding modes or mechanisms of action, it may be possible to overcome resistance to existing therapies.

Future efforts should focus on creating libraries of diverse analogs by modifying the substitution patterns on both the indole and pyridine rings. Techniques like skeletal editing and ring expansion, which allow for the direct conversion of indoles into quinolines and other heterocycles, can rapidly generate novel pharmacophores for screening. omicstutorials.commdpi.com This diversification can lead to compounds with improved "drug-like" properties, such as better solubility and metabolic stability, which are critical for clinical success.

Integration of Omics Technologies in Mechanistic Research

To fully understand the therapeutic potential and possible side effects of 1H-indol-2-yl(4-pyridinyl)methanol analogs, a deeper understanding of their mechanism of action is required. While traditional methods like molecular docking provide valuable insights into drug-target interactions, nih.govresearchgate.net the integration of "omics" technologies offers a more comprehensive, systems-level view. nygen.io

Proteomics for Target Identification: Chemical proteomics is a powerful tool for identifying the direct and indirect protein targets of a compound within a complex biological system. nih.govresearchgate.net This approach can uncover previously unknown targets, explain off-target effects, and reveal the polypharmacology of a drug (its ability to interact with multiple targets). researchgate.net For instance, proteomics can be used to determine if an anticancer indole analog interacts with proteins beyond its primary target, which could contribute to its efficacy or toxicity. nih.gov

Metabolomics for Pathway Analysis: Metabolomics analyzes the global changes in small-molecule metabolites following drug treatment. mdpi.comomicstutorials.com This can elucidate how a compound alters cellular metabolic pathways, providing crucial information about its mechanism of action. mdpi.comomicstutorials.com For example, if an analog of 1H-indol-2-yl(4-pyridinyl)methanol shows antitumor activity, metabolomics could reveal whether it disrupts cancer cell metabolism, such as glycolysis or amino acid metabolism, which are often dysregulated in tumors. mdpi.com

Genomics and Transcriptomics for Biomarker Discovery: Genomics and transcriptomics can identify genetic biomarkers that predict a patient's response to a drug. nih.gov By analyzing gene expression changes in cells treated with an indole-pyridine derivative, researchers can identify signatures that correlate with sensitivity or resistance. This is crucial for developing personalized medicine approaches, where treatments are tailored to the genetic profile of a patient's tumor. nih.gov

The future of research on this compound class lies in integrating these multi-omics datasets. nygen.ioyoutube.com This holistic approach can provide a detailed map of a drug's cellular effects, from gene expression to protein function and metabolic output, accelerating the development of more effective and safer therapeutics.

Addressing Research Challenges and Future Perspectives in Indole-Pyridine Chemistry

Despite the promise of indole-pyridine compounds, several challenges must be addressed to translate them into clinical applications. The future of this chemical space will depend on overcoming these hurdles through innovative chemistry and new research paradigms.

Research Challenges:

Synthetic Complexity: The synthesis of polysubstituted and structurally complex indole-pyridine derivatives can be challenging. omicstutorials.commdpi.com Developing efficient, scalable, and environmentally friendly synthetic routes is a constant need. Some methods require expensive catalysts or harsh conditions, limiting their broad applicability.

Stereochemical Control: For analogs with chiral centers, controlling the stereochemistry is critical, as different enantiomers can have vastly different biological activities and toxicity profiles.

Toxicity and Off-Target Effects: As with any drug candidate, potential toxicity is a major concern. The indole nucleus itself can be metabolized into reactive intermediates. Thorough toxicological profiling and ADME (absorption, distribution, metabolism, and excretion) studies are essential. omicstutorials.com

Future Perspectives:

Innovative Synthetic Methods: The development of novel synthetic strategies, such as flow chemistry and skeletal editing, will be crucial. omicstutorials.com Flow chemistry allows for better control over reaction conditions and can improve safety and scalability. Skeletal editing provides a revolutionary way to diversify core structures, offering rapid access to new chemical matter. omicstutorials.commdpi.com

Computational and AI-Driven Drug Design: The use of computer-aided drug design (CADD), molecular dynamics simulations, and artificial intelligence (AI) is becoming indispensable. mdpi.com These tools can predict the binding of new analogs to their targets, estimate their ADME/Tox properties, and prioritize the most promising compounds for synthesis, thereby saving time and resources.

New Applications: While the primary focus is often on medicine, the unique electronic and photophysical properties of some indole-pyridine derivatives could be exploited in other areas, such as materials science for the development of organic light-emitting diodes (OLEDs). nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-indol-2-yl(4-pyridinyl)methanol and related indole derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Coupling Reactions : Use of Suzuki-Miyaura cross-coupling to attach pyridinyl groups to indole scaffolds (e.g., Pd(PPh₃)₄ catalysis in DMF/water under microwave conditions) .

- Oxidation/Reduction : Alcohol functionalization via LiAlH₄ reduction of indole-2-carboxylic acids, followed by oxidation with 2-iodoxybenzoic acid to yield aldehydes or ketones .

- Purification : Flash chromatography (e.g., ISCO systems with gradients of ethyl acetate/hexanes) or reverse-phase HPLC for polar derivatives .

Q. How is the molecular structure of 1H-indol-2-yl(4-pyridinyl)methanol characterized?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., indole C2 vs. C3 substitution) and alcohol proton shifts (~δ 4.5–5.5 ppm). Mass spectrometry (HRMS) for molecular weight validation .

- X-ray Crystallography : Resolves spatial arrangement of the indole-pyridine core, critical for docking studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Modification : Systematic variation of substituents on the indole (e.g., trifluoromethoxy at C5) and pyridine (e.g., methoxy at C6) to assess impacts on receptor binding .

- In Vitro Assays : Use kinase inhibition or GPCR binding assays (e.g., NOP receptor agonism in HEK-293 cells) to correlate structural changes with potency .

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like nociceptin receptors .

Q. What strategies resolve contradictions in reported biological activities of indole-pyridine hybrids?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple concentrations to distinguish true activity from off-target effects (e.g., AT-312’s selective NOP agonism vs. opioid receptor cross-reactivity) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood to prioritize derivatives with enhanced bioavailability .

- MD Simulations : Evaluate binding kinetics (e.g., residence time on target receptors) to optimize lead compounds .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Conditioned Place Preference (CPP) : Test reward modulation in mice (e.g., AT-312 reduced ethanol-induced CPP, suggesting anti-addictive properties) .

- Thermal Nociception Assays : Measure latency in tail-flick or hot-plate tests to screen for analgesic effects .

Q. How do solvent and catalyst choices influence synthetic yields?

- Case Study :

- Microwave vs. Conventional Heating : Microwave-assisted Suzuki coupling (DMF/water, 120°C) improved yields by 20–30% compared to overnight reflux .

- Catalyst Screening : Pd(OAc)₂/XPhos provided higher regioselectivity for C2 functionalization over Pd(PPh₃)₄ in indole systems .

Contradictory Data Analysis

Q. Why do some studies report conflicting antibacterial activities for indole-alcohol derivatives?

- Resolution Strategies :

- Strain-Specificity Testing : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify spectrum limitations .

- Biofilm vs. Planktonic Assays : Biofilm-disrupting activity may not correlate with MIC values in planktonic cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.